4-Methoxyphenyl(diethylamino)chlorophosphine
Overview
Description
4-Methoxyphenyl(diethylamino)chlorophosphine is an organophosphorus compound with the molecular formula C11H17ClNOP. This compound is characterized by the presence of a methoxyphenyl group, a diethylamino group, and a chlorophosphine moiety. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
The synthesis of 4-Methoxyphenyl(diethylamino)chlorophosphine typically involves the reaction of 4-methoxyphenylmagnesium bromide with diethylaminophosphine dichloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the phosphine. The reaction conditions include maintaining a low temperature to control the reactivity of the intermediates and to ensure a high yield of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of automated reactors and continuous flow systems to enhance the production rate and consistency of the compound.
Chemical Reactions Analysis
4-Methoxyphenyl(diethylamino)chlorophosphine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the chlorophosphine group to a phosphine group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the chlorophosphine moiety can be substituted with other nucleophiles, such as alkoxides or amines, to form different phosphine derivatives.
Common reagents used in these reactions include Grignard reagents, organolithium compounds, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Methoxyphenyl(diethylamino)chlorophosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis. Its ability to form stable complexes with transition metals makes it valuable in catalysis and material science.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its derivatives may exhibit interesting biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into the medicinal applications of this compound includes its potential use in drug development and as a precursor for radiopharmaceuticals.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl(diethylamino)chlorophosphine involves its ability to act as a nucleophile or electrophile in chemical reactions. The compound can donate or accept electrons, depending on the reaction conditions and the nature of the reactants. Its molecular targets include various electrophilic and nucleophilic centers in organic molecules, allowing it to participate in a wide range of chemical transformations .
Comparison with Similar Compounds
4-Methoxyphenyl(diethylamino)chlorophosphine can be compared with other similar compounds, such as:
Triphenylphosphine: Unlike this compound, triphenylphosphine lacks the diethylamino group and has three phenyl groups attached to the phosphorus atom. This difference in structure leads to variations in reactivity and applications.
Diethylaminophenylphosphine: This compound is similar but lacks the methoxy group. The presence of the methoxy group in this compound can influence its electronic properties and reactivity.
Methoxyphenylphosphine: This compound lacks the diethylamino group, which can affect its ability to form complexes with metals and its overall reactivity in chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of electronic and steric properties, making it a versatile reagent in various chemical processes.
Properties
IUPAC Name |
N-[chloro-(4-methoxyphenyl)phosphanyl]-N-ethylethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClNOP/c1-4-13(5-2)15(12)11-8-6-10(14-3)7-9-11/h6-9H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNVHPURWAHCEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)P(C1=CC=C(C=C1)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClNOP | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402477 | |
Record name | 4-METHOXYPHENYL(DIETHYLAMINO)CHLOROPHOSPHINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30402477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220185-34-2 | |
Record name | 4-METHOXYPHENYL(DIETHYLAMINO)CHLOROPHOSPHINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30402477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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